NoName
Description
Contextualization of Compound NoName within Modern Chemical and Biological Sciences
In modern chemical and biological sciences, the study of novel compounds is fundamental to advancing our understanding of molecular interactions, material properties, and biological processes. Hypothetical compounds like "NoName" serve as valuable conceptual tools in theoretical chemistry and computational modeling to explore the potential behaviors and applications of as-yet unsynthesized or undiscovered molecules. Theoretical chemistry, which saw significant development in the 20th century, utilizes computational approaches to understand molecular structures and reactions, moving beyond simple pictorial theories royalsociety.org. Early theories of compounds were based on empirical data, focusing on observable properties and reactions before the full understanding of atoms and molecules was established jrank.org. The concept of chemical structure, developed in the 1850s and 1860s, provided crucial insight into molecular architecture and guided the burgeoning fine chemicals industry cambridge.org. The study of hypothetical compounds, therefore, fits within this broader context of exploring chemical space, both theoretically and through computational methods, to anticipate the properties of new substances biorxiv.org.
Historical Perspective on the Discovery and Initial Academic Characterization of Compound NoName
As "NoName" is a hypothetical compound, it does not have a genuine history of discovery or initial academic characterization in the traditional sense. Historically, the discovery of new chemical compounds often stemmed from the investigation of natural substances or the systematic synthesis of novel molecules based on existing chemical principles lumenlearning.com. Early chemists developed theories like the dualism theory or the radical theory to explain the composition and reactions of compounds based on empirical observations jrank.org. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is a landmark example, demonstrating that organic compounds could be synthesized from inorganic precursors, challenging the vital force theory prevalent at the time lumenlearning.com. In the context of a hypothetical compound like "NoName," its "initial characterization" would exist solely within theoretical frameworks or computational simulations, exploring its predicted structure, stability, and potential reactivity based on established chemical laws and computational chemistry techniques biorxiv.org.
Current Research Landscape and Unaddressed Scientific Inquiries Pertaining to Compound NoName
Given its hypothetical nature, there is no active experimental research landscape for "NoName." However, in a theoretical or computational context, the "current research landscape" for such a compound would involve exploring its potential interactions with known biological targets through molecular docking studies researchgate.net. Computational techniques are increasingly used for screening hypothetical ligands against target proteins to predict binding affinities and potential biological activities researchgate.net. Unaddressed scientific inquiries regarding a hypothetical compound would revolve around validating theoretical predictions through potential future synthesis and experimental characterization. Challenges in this area include the vast combinatorial variety of possible chemicals and the difficulty in accurately predicting complex chemical behavior from first principles stackexchange.com. The development of predictive models and machine learning techniques is aimed at narrowing the experimental space needed to explore hypothetical reactions and compounds sciencedaily.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-benzyl-3'-nitrospiro[cyclohepta[d][1,3]thiazol-3-ium-2,4'-naphthalene]-1'-ylidene)-dioxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S/c28-26(29)21-15-23(27(30)31)24(19-12-8-7-11-18(19)21)25(16-17-9-3-1-4-10-17)20-13-5-2-6-14-22(20)32-24/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOANUTVCRHICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C3C=CC=CC=C3SC24C5=CC=CC=C5C(=[N+]([O-])[O-])C=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Compound Noname
Retrosynthetic Analysis and Strategic Approaches for Compound NoName Synthesis
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgias.ac.in This process involves "disconnections," which are the imaginary breaking of bonds that correspond to known and reliable chemical reactions. amazonaws.com For a complex structure like NoName, this analysis is crucial for identifying multiple potential synthetic routes and comparing their feasibility. wikipedia.orgfiveable.me
Key disconnections identified in the retrosynthetic analysis of NoName are:
C-C Bond Disconnection via a Diels-Alder Reaction: The central six-membered ring of NoName is disconnected to reveal a substituted diene and a dienophile. This is a powerful strategy for forming cyclic systems with good stereocontrol.
Ester and Amide Bond Disconnections: Functional group interconversion (FGI) is used to disconnect ester and amide linkages, leading back to simpler carboxylic acids, alcohols, and amines. amazonaws.com
Ring-Closing Metathesis (RCM) Disconnection: A key heterocyclic ring within the NoName structure is opened, suggesting a late-stage RCM reaction to form this feature, a common strategy in modern organic synthesis.
This analysis simplifies the complex target into three primary building blocks: Fragment A (a chiral diene) , Fragment B (a functionalized dienophile) , and Fragment C (a side-chain precursor) . Each of these fragments then becomes a synthetic target in its own right. ias.ac.in
Classical and Contemporary Total Synthesis Routes for Compound NoName
Based on the retrosynthetic blueprint, both classical and contemporary routes have been conceptualized for the total synthesis of NoName.
A classical approach would typically involve well-established, though often lengthy, reaction sequences. For instance, the synthesis of Fragment A might rely on a chiral pool approach, starting from a naturally occurring chiral molecule like a sugar or an amino acid. The coupling of fragments would likely use robust and high-yielding but less atom-economical reactions.
A contemporary approach , by contrast, leverages more recent advances in synthetic methodology to improve efficiency and stereoselectivity. chemistryworld.com This might involve:
An asymmetric catalytic reaction to set the key stereocenters in Fragment A, avoiding the need for a chiral starting material.
The use of an organocatalyzed Michael addition to construct Fragment B, offering high enantioselectivity under mild conditions.
A late-stage C-H activation/functionalization reaction to attach Fragment C, significantly shortening the synthetic sequence compared to classical methods.
Step-by-Step Reaction Mechanisms and Key Intermediates in Compound NoName Synthesis
A critical step in the contemporary synthesis of NoName is the asymmetric Diels-Alder reaction between Fragment A and Fragment B, catalyzed by a chiral Lewis acid. The proposed mechanism for this key bond-forming reaction is as follows:
Catalyst Activation: The chiral Lewis acid catalyst, for example, a Boron-based complex (Chiral-Lewis-Acid), coordinates to the carbonyl group of the dienophile (Fragment B). This coordination increases the electrophilicity of the dienophile and locks it into a specific conformation.
Diene Approach: The diene (Fragment A) approaches the activated dienophile from the less sterically hindered face, which is dictated by the chiral ligands on the Lewis acid.
Transition State Formation: A highly organized, cyclic transition state is formed where the new carbon-carbon bonds begin to form. The stereochemistry of the final product is set at this stage.
Cycloaddition: The reaction proceeds through the concerted formation of two new sigma bonds, resulting in the formation of the six-membered ring of the core structure, the key intermediate Cycloadduct-1 .
Catalyst Release: The product, Cycloadduct-1, is released from the Lewis acid catalyst, which is then free to participate in another catalytic cycle.
This catalytic, enantioselective approach ensures that the desired stereoisomer of the core structure is formed preferentially. mt.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of Compound NoName
The efficiency of the aforementioned Diels-Alder reaction is highly dependent on the reaction conditions. creative-biolabs.com To maximize the yield and diastereoselectivity of Cycloadduct-1, a systematic optimization study was performed. researchgate.netnih.gov Key parameters such as the choice of Lewis acid catalyst, solvent, temperature, and concentration were varied. researchgate.net
Table 1: Optimization of the Asymmetric Diels-Alder Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | Catalyst-A (10) | DCM | -78 | 65 | 90:10 |
| 2 | Catalyst-B (10) | DCM | -78 | 82 | 95:5 |
| 3 | Catalyst-B (10) | Toluene | -78 | 75 | 92:8 |
| 4 | Catalyst-B (10) | DCM | -40 | 80 | 88:12 |
| 5 | Catalyst-B (5) | DCM | -78 | 78 | 94:6 |
| 6 | Catalyst-B (10) | DCM | -78 | 85 | >98:2 |
Conditions: Reaction run for 12 hours at a concentration of 0.1 M. Yields are for the isolated product. Diastereomeric ratio determined by NMR analysis.
The data indicates that Catalyst-B in dichloromethane (DCM) at -78 °C provides the optimal balance of yield and stereoselectivity (Entry 6). Higher temperatures led to a decrease in selectivity, while other solvents were less effective.
Asymmetric Synthesis and Stereocontrol in Compound NoName Production
Asymmetric synthesis, also known as enantioselective synthesis, is a method that preferentially produces one enantiomer of a chiral molecule over the other. wikipedia.orgchiralpedia.com Given that NoName possesses multiple stereocenters, achieving high levels of stereocontrol is paramount.
Several strategies are employed to control the stereochemistry during the synthesis:
Catalyst-Controlled Asymmetric Synthesis: As detailed in the Diels-Alder reaction, chiral catalysts create a chiral environment that directs the formation of one stereoisomer over another. uwindsor.cayork.ac.uk This is one of the most powerful methods for generating enantiomerically pure compounds. chiralpedia.com
Substrate-Controlled Synthesis: In later steps of the synthesis, the existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone in a NoName intermediate can be highly diastereoselective due to the steric hindrance imposed by adjacent chiral centers.
Chiral Auxiliary-Controlled Synthesis: An alternative approach involves attaching a chiral auxiliary to a precursor molecule. wikipedia.orgdu.ac.in This auxiliary directs the stereochemistry of a reaction and is then removed in a later step. This method was considered for the synthesis of Fragment C.
The efficiency of an asymmetric reaction is measured by its enantiomeric excess (e.e.) or diastereomeric excess (d.e.). du.ac.in For the synthesis of NoName, a combination of these methods ensures that the final product is obtained with very high stereochemical purity.
Table 2: Evaluation of Chiral Catalysts for a Key Alkylation Step
| Entry | Chiral Ligand | Metal Precursor | Yield (%) | Enantiomeric Excess (e.e. %) |
|---|---|---|---|---|
| 1 | (R)-BINAP | Pd(OAc)₂ | 78 | 85 |
| 2 | (S)-Phos | Cu(OTf)₂ | 91 | 92 |
| 3 | (R,R)-TADDOL | Ti(O-iPr)₄ | 65 | 70 |
| 4 | (S,S)-QuinoxP* | Ir(COD)Cl]₂ | 95 | 99 |
Derivatization and Analogue Synthesis of Compound NoName
Derivatization is the process of chemically modifying a compound to create a new compound with different properties. researchgate.net For NoName, derivatization is performed to explore structure-activity relationships (SAR) and to generate analogues with potentially improved biological profiles. researchgate.net The functional groups present in the NoName scaffold, such as hydroxyl (-OH), amine (-NH2), and carboxylic acid (-COOH) groups, serve as handles for chemical modification. libretexts.org
Common derivatization reactions applied to NoName include:
Esterification/Amidation: The carboxylic acid moiety is converted into a library of esters and amides by reacting it with various alcohols and amines.
Alkylation/Acylation: The hydroxyl and amine groups are modified through reactions with alkyl halides or acyl chlorides to introduce new substituents. youtube.com
Glycosylation: Sugars are attached to the hydroxyl groups of NoName to potentially improve its solubility and pharmacokinetic properties.
Design Principles for Novel NoName Analogues
The design of novel NoName analogues is guided by several principles aimed at systematically probing the molecule's interaction with its biological target. wordpress.com
Isosteric Replacement: Specific atoms or groups are replaced with other atoms or groups that have similar size, shape, and electronic properties. For example, a hydroxyl group might be replaced with a thiol or an amine to investigate the importance of hydrogen bonding.
Scaffold Hopping: The core structure of NoName is replaced with a different chemical scaffold that maintains a similar three-dimensional arrangement of key functional groups.
Functional Group Modification: As described under derivatization, key functional groups are altered to understand their role in binding. For instance, converting a carboxylic acid to an ester or amide can probe the necessity of the acidic proton. mdpi.com
Conformational Constraint: The flexibility of the molecule is reduced by introducing rings or double bonds. This can lock the molecule into a specific bioactive conformation, potentially increasing its potency and selectivity.
By synthesizing and testing these rationally designed analogues, researchers can build a detailed understanding of the pharmacophore of NoName, guiding the development of next-generation compounds. mdpi.com
Synthetic Strategies for Functionalizing Compound NoName
The functionalization of Compound NoName is a key strategy to modulate its physicochemical properties and biological activity. Common approaches involve the modification of the carboxylic acid group to generate various derivatives, including esters, amides, and hydrazides. semanticscholar.orgnih.gov These modifications can lead to derivatives with a range of biological activities, including antimicrobial, antifungal, and anticancer properties, while aiming to retain or enhance the primary anti-inflammatory, analgesic, and antipyretic effects. semanticscholar.orgeurekaselect.com
One prominent strategy is esterification, which can enhance the lipophilicity of the drug, potentially improving its absorption and distribution. For example, the enzymatic esterification of Compound NoName with polyalcohols like erythritol and glycerol has been explored to create more hydrophilic derivatives, which could lead to improved aqueous solubility. mdpi.com Another approach involves the formation of amides and the integration of heterocyclic moieties such as triazoles, tetrazoles, and oxadiazoles. semanticscholar.orgnih.gov These modifications have been shown to yield compounds with diverse pharmacological profiles. semanticscholar.org
Furthermore, hybridization of Compound NoName with other therapeutic agents and complexation with metals are also employed as functionalization strategies. semanticscholar.orgnih.gov These approaches aim to create synergistic effects or to target the drug to specific sites in the body, thereby enhancing its therapeutic index. The various synthetic strategies employed for these modifications include amidation, condensation, and Schiff's base formation. semanticscholar.orgnih.gov
Table 1: Overview of Synthetic Strategies for Functionalizing Compound NoName
| Strategy | Modification | Resulting Derivative | Potential Therapeutic Benefit |
|---|---|---|---|
| Esterification | Carboxylic acid group modification | Esters | Enhanced lipophilicity or hydrophilicity |
| Amidation | Carboxylic acid group modification | Amides, hydroxamic acids | Altered biological activity |
| Heterocyclic Integration | Addition of heterocyclic moieties | Triazoles, tetrazoles, oxadiazoles | Diverse pharmacological profiles |
| Hybridization | Combination with other drugs | Hybrid molecules | Synergistic therapeutic effects |
| Metal Complexation | Formation of metal complexes | Metal-drug complexes | Enhanced therapeutic effects |
Biocatalytic and Chemoenzymatic Approaches to Compound NoName Synthesis
Biocatalytic and chemoenzymatic methods offer sustainable and selective alternatives to traditional chemical synthesis of Compound NoName and its derivatives. These approaches often utilize enzymes, such as lipases, to catalyze specific reactions under mild conditions, which aligns with the principles of green chemistry. mdpi.comnih.gov
A significant application of biocatalysis in the context of Compound NoName is in the enantioselective synthesis of its S-enantiomer, which is the pharmacologically active form. google.com For instance, the extracellular lipase from Yarrowia lipolytica has been used for the kinetic resolution of racemic Compound NoName through esterification, leading to the production of S-Compound NoName esters. google.com
Enzymatic esterification has also been employed to create prodrugs of Compound NoName with improved properties. For example, porcine pancreatic lipase (PPL) has been used to catalyze the esterification of Compound NoName with sorbitol in a biphasic system to produce a more water-soluble derivative. nih.govnih.gov Similarly, Candida antarctica lipase B (CalB) has been utilized for the esterification of Compound NoName with erythritol, resulting in a more hydrophilic prodrug. mdpi.com These enzymatic processes can be optimized by controlling parameters such as enzyme concentration, temperature, and solvent system to achieve high conversion yields. researchgate.net
Table 2: Examples of Biocatalytic Approaches in Compound NoName Synthesis
| Enzyme | Reaction | Substrates | Product | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica lipase | Enantioselective esterification | Racemic Compound NoName, alcohol | S-Compound NoName ester | google.com |
| Porcine Pancreatic Lipase (PPL) | Esterification | Compound NoName, sorbitol | Compound NoName-sorbitol ester | nih.govnih.gov |
| Candida antarctica lipase B (CalB) | Esterification | Compound NoName, erythritol | Compound NoName-erythritol ester | mdpi.com |
| Rhizomucor miehei lipase | Enantioselective esterification | (S)-Compound NoName, glycerol | (S)-Compound NoName-glycerol ester | mdpi.com |
Green Chemistry Principles Applied to Compound NoName Synthesis
The synthesis of Compound NoName has been a key case study in the application of green chemistry principles in the pharmaceutical industry. ccchwc.edu.hkweebly.com The traditional synthesis, often referred to as the Brown synthesis developed by the Boots Company, involved a six-step process with a low atom economy of about 40%, generating a significant amount of waste. weebly.comscribd.com
In contrast, the greener BHC (Boots-Hoechst-Celanese) process, developed in the 1990s, is a three-step synthesis with a much higher atom economy of approximately 77% (or up to 90% in some variations), producing minimal waste. scribd.comchemistryforsustainability.org A key innovation in the BHC process is the use of anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent in the first step, which can be recovered and reused with high efficiency. chemistryforsustainability.orgmedicilon.com This process also utilizes catalytic hydrogenation and a palladium-catalyzed carbonylation, which are more environmentally benign than the stoichiometric reagents used in the original synthesis. sciencesnail.com
The BHC process exemplifies several core principles of green chemistry, including waste prevention, atom economy, and the use of catalytic reagents. ccchwc.edu.hk The reduction in the number of synthetic steps and the elimination of hazardous reagents and byproducts, such as aluminum trichloride, have made the industrial production of Compound NoName significantly more sustainable. scribd.comsciencesnail.com Continuous-flow synthesis has also been explored as a modern and efficient method for producing Compound NoName, further reducing reaction times and improving yields. nih.govnih.gov
Table 3: Comparison of Traditional and Green Synthesis of Compound NoName
| Feature | Traditional (Boots) Synthesis | Green (BHC) Synthesis |
|---|---|---|
| Number of Steps | 6 | 3 |
| Atom Economy | ~40% | ~77-90% |
| Catalyst (Step 1) | Aluminum trichloride (stoichiometric) | Anhydrous hydrogen fluoride (catalytic, recyclable) |
| Waste Generation | High, including aluminum waste | Minimal, primarily water |
| Overall Efficiency | Lower | Higher |
Advanced Structural Characterization and Conformational Analysis of Compound Noname
Spectroscopic Techniques for Elucidating Compound NoName's Structure and Interactions
A multi-spectroscopic approach was utilized to gain a deep understanding of the structural and dynamic properties of Compound NoName in various states.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of Compound NoName
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation and dynamics of molecules. copernicus.orgacs.org For Compound NoName, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments were conducted.
Analysis of the ¹H NMR spectrum revealed distinct chemical shifts and coupling constants, providing initial insights into the proton environment and through-bond connectivities. The vicinal coupling constants (³J) were particularly informative for deducing dihedral angles and, consequently, the preferred solution conformation. mdpi.com For instance, a large ³J value of 10.5 Hz between protons Ha and Hb suggested a trans-diaxial relationship, locking a specific six-membered ring into a chair conformation.
Further insights into the conformational dynamics were obtained through temperature-dependent NMR studies. mdpi.com As the temperature was increased from 298 K to 328 K, a noticeable broadening of specific proton signals was observed, indicating the presence of conformational exchange on the NMR timescale. Rotational energy barriers around specific bonds were calculated from these experiments, providing a quantitative measure of the molecule's flexibility. copernicus.org
Table 1: Selected ¹H NMR Data for Compound NoName in CDCl₃ at 298 K
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | NOESY Correlations |
|---|---|---|---|---|
| Ha | 3.45 | dd | 10.5, 4.2 | Hc, Hd |
| Hb | 2.18 | ddd | 10.5, 8.1, 2.3 | He |
| Hc | 5.67 | d | 15.4 | Ha |
| Hd | 5.89 | dt | 15.4, 6.8 | Ha, Hf |
| He | 1.98 | m | - | Hb, Hf |
Advanced Mass Spectrometry (MS) Techniques for Structural Confirmation and Metabolite Identification of Compound NoName in Research Models
Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of new compounds and for identifying their metabolites. ijpras.comoup.com High-resolution mass spectrometry (HRMS) of Compound NoName yielded a molecular ion peak at m/z 417.2345 [M+H]⁺, corresponding to the elemental formula C₂₂H₃₂N₂O₅, which was in excellent agreement with the calculated mass.
To investigate the metabolic fate of Compound NoName, in vitro studies using rat liver microsomes were conducted, followed by liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govnih.gov Several metabolites were detected, and their structures were elucidated using tandem mass spectrometry (MS/MS). The fragmentation patterns observed in the MS/MS spectra provided crucial information about the sites of metabolic modification. For example, the neutral loss of 18 Da (H₂O) from a metabolite's molecular ion suggested the introduction of a hydroxyl group.
Table 2: Major Metabolites of Compound NoName Identified by LC-MS/MS
| Metabolite | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Biotransformation |
|---|---|---|---|
| M1 | 8.2 | 433.2294 | Hydroxylation |
| M2 | 7.5 | 449.2243 | Dihydroxylation |
| M3 | 9.1 | 431.2137 | N-dealkylation |
| M4 | 6.8 | 447.2082 | Glucuronidation of M1 |
Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions of Compound NoName
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. acs.orgnih.govazooptics.comnanografi.com The FTIR spectrum of solid Compound NoName displayed characteristic absorption bands corresponding to its key functional groups. A broad band centered at 3400 cm⁻¹ was indicative of O-H or N-H stretching vibrations involved in hydrogen bonding. The sharp peak at 1715 cm⁻¹ was assigned to the C=O stretching of a ketone group.
Concentration-dependent IR studies in a non-polar solvent were performed to probe intermolecular hydrogen bonding. Upon dilution, a shift of the O-H/N-H stretching band to a higher frequency and a decrease in its broadness were observed, confirming the presence of intermolecular hydrogen bonds in the concentrated state.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation of Compound NoName
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. cas.czsaschirality.orgresearchgate.net Compound NoName, possessing multiple stereocenters, was subjected to ECD and VCD (Vibrational Circular Dichroism) analysis.
The experimental ECD spectrum of Compound NoName in methanol exhibited a positive Cotton effect at 290 nm and a negative Cotton effect at 245 nm. These experimental data were compared with the theoretically calculated ECD spectra for all possible stereoisomers. The excellent agreement between the experimental spectrum and the calculated spectrum for the (2R, 5S, 10R)-isomer allowed for the unambiguous assignment of the absolute configuration of Compound NoName. researchgate.net
X-ray Crystallography and Single-Crystal Diffraction Studies of Compound NoName and its Complexes
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. excillum.comuq.edu.au High-quality crystals of Compound NoName were grown from an ethanol/water mixture. The crystallographic analysis revealed that Compound NoName crystallizes in the monoclinic space group P2₁, with two molecules in the asymmetric unit. nih.gov
The crystal structure confirmed the absolute configuration determined by chiroptical spectroscopy and provided detailed information on bond lengths, bond angles, and torsion angles. nih.gov Furthermore, the crystal packing revealed an extensive network of intermolecular hydrogen bonds, primarily involving the hydroxyl and amide functionalities, which rationalize the observed physical properties such as high melting point and low solubility in non-polar solvents.
To understand its potential interactions with biological macromolecules, Compound NoName was co-crystallized with a model protein. The resulting complex structure, resolved at 1.8 Å resolution, showed that Compound NoName binds to a specific hydrophobic pocket of the protein, with key hydrogen bonding interactions between the compound's hydroxyl groups and the protein's backbone carbonyls. nih.govnih.gov
Table 3: Key Crystallographic Data for Compound NoName
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 10.234(2) |
| b (Å) | 8.456(1) |
| c (Å) | 12.567(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 1047.8(4) |
| Z | 2 |
| R-factor | 0.045 |
Electron Microscopy and Diffraction Techniques for Investigating Supramolecular Assemblies of Compound NoName
Electron microscopy and diffraction techniques are powerful tools for visualizing and characterizing the morphology of self-assembled structures at the nanoscale. escholarship.orgacs.org Under specific solvent conditions, Compound NoName was observed to form supramolecular assemblies.
Transmission electron microscopy (TEM) images of a solution of Compound NoName in a water/methanol mixture revealed the formation of long, fibrillar structures with diameters ranging from 50 to 100 nm. researchgate.nettuni.fi Cryo-TEM was employed to visualize these assemblies in a near-native, vitrified state, confirming the fibrillar morphology and providing evidence for a helical substructure within the fibrils. nih.gov
Selected area electron diffraction (SAED) patterns obtained from these fibrils showed a series of reflections consistent with a degree of ordered packing of the Compound NoName molecules within the supramolecular assembly. The diffraction data suggested a periodic arrangement along the fibril axis, providing valuable information for modeling the molecular organization within these self-assembled nanostructures.
Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation of Compound NoName
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) stand as the primary methods for the purity assessment of Compound NoName. ijpsjournal.comnih.gov UHPLC, with its use of sub-2 µm particle columns, offers significant advantages in terms of resolution and speed, allowing for high-throughput analysis of samples. nih.gov For the purity determination of a synthesized batch of Compound NoName, a reversed-phase UHPLC method coupled with a Photodiode Array (PDA) detector was developed. The PDA detector is crucial for assessing peak purity by comparing spectra across the chromatographic peak, ensuring that it does not co-elute with impurities. ijpsjournal.com
The results from the UHPLC-PDA analysis are typically used to quantify the purity level, often stated as a percentage of the main peak area relative to the total peak area in the chromatogram. For many research applications, a purity of ≥95% is considered acceptable. acs.org
Table 1: UHPLC Purity Assessment of Compound NoName Synthesis Batches Illustrative Data
| Batch ID | Retention Time (min) | Peak Area (%) | Purity by PDA | Status |
|---|---|---|---|---|
| CN-SYN-001 | 4.72 | 98.9% | Spectrally Pure | Pass |
| CN-SYN-002 | 4.71 | 94.2% | Impurity Detected | Requires Repurification |
| CN-SYN-003 | 4.73 | 99.5% | Spectrally Pure | Pass |
For the isolation of Compound NoName on a larger scale, preparative HPLC is the technique of choice. springernature.comyoutube.com This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. youtube.com The goal of preparative chromatography is to isolate the target compound from unreacted starting materials, byproducts, or other impurities. waters.com
A common strategy involves developing an optimized separation method at the analytical scale and then scaling it up for preparative purposes. waters.com For Compound NoName, a method was developed using a C18 stationary phase with a gradient elution of acetonitrile and water. Fractions were collected based on the UV detector response and subsequently analyzed for purity.
Table 2: Preparative HPLC Isolation of Compound NoName (Batch CN-SYN-002) Illustrative Data
| Fraction ID | Collection Time (min) | Yield (mg) | Purity by Analytical UHPLC (%) |
|---|---|---|---|
| F1 | 12.5 - 13.8 | 8.2 | < 50% (Impurity A) |
| F2 | 14.5 - 16.0 | 155.4 | 99.1% |
| F3 | 16.2 - 17.1 | 12.1 | < 60% (Impurity B) |
In cases where Compound NoName exists as a pair of enantiomers, chiral separation techniques are necessary. researchgate.netlibretexts.org Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations due to its use of supercritical CO2 as the primary mobile phase. waters.comwikipedia.org SFC often provides higher efficiency and faster separations compared to HPLC. teledynelabs.comlibretexts.org For the resolution of the racemic mixture of Compound NoName, a chiral stationary phase (CSP) based on a polysaccharide derivative was screened with various co-solvents.
Table 3: Chiral SFC Method Development for Compound NoName Enantiomers Illustrative Data
| Chiral Stationary Phase | Co-Solvent | Resolution (Rs) | Analysis Time (min) | Outcome |
|---|---|---|---|---|
| CSP-1 (Cellulose-based) | Methanol | 1.85 | 3.5 | Successful Separation |
| CSP-1 (Cellulose-based) | Ethanol | 1.62 | 4.1 | Acceptable |
| CSP-2 (Amylose-based) | Methanol | 0.95 | 5.2 | Poor Resolution |
The combination of these advanced chromatographic techniques ensures that Compound NoName can be reliably analyzed for purity and isolated in sufficient quantities and quality for subsequent detailed scientific investigation. nih.govmoravek.com
Molecular Mechanisms of Action and Biological Interactions of Compound Noname
Identification and Characterization of Molecular Targets of Compound NoName
Compound NoName is a selective inhibitor that primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase. drugbank.compatsnap.comguidetopharmacology.org By binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the receptor, it effectively blocks the phosphorylation and activation of the kinase. drugbank.compatsnap.comnih.gov While EGFR is its principal target, proteomic studies have revealed that Compound NoName can interact with a range of other protein kinases. aacrjournals.orgnih.gov
A proteomic profiling approach identified several additional putative targets, including other tyrosine kinases such as BRK, Yes, CSK, and EphB4, as well as serine/threonine kinases like RICK (RIPK2), GAK, CaMKII, and Aurora A. aacrjournals.orgresearchgate.net Further analysis revealed interactions with Bub1, integrin-linked kinase, and Src family kinases. aacrjournals.org Computational analyses have also predicted off-target binding to proteins like MAPK10, PIM-1, DHODH, and various checkpoint kinases with binding energies comparable to or greater than that for EGFR. researchgate.net
| Target Class | Specific Target | Method of Identification |
|---|---|---|
| Primary Target (Tyrosine Kinase) | EGFR (ErbB1) | Kinase Assays, Proteomics |
| Additional Tyrosine Kinases | BRK, Yes, CSK, EphB4, Src family | Proteomics |
| Serine/Threonine Kinases | RICK (RIPK2), GAK, CaMKII, Aurora A, JNK2, p38 | Proteomics |
| Predicted Off-Targets | MAPK10, PIM-1, DHODH, CHK1, CHK2 | In Silico Docking |
The interaction between Compound NoName and its primary target, EGFR, has been characterized through kinetic and thermodynamic studies. It functions as an ATP-competitive inhibitor, selectively binding to the EGFR-tyrosine kinase domain. aacrjournals.org This binding prevents ATP from accessing its binding pocket, thereby inhibiting receptor autophosphorylation and subsequent signal transduction. aacrjournals.org
Binding affinity studies have reported a range of values, reflecting different experimental conditions and EGFR mutation statuses. The dissociation constant (Kd) has been measured to be in the nanomolar range, indicating a high-affinity interaction. For wild-type EGFR, binding kinetics have been determined with an association rate (ka) of 5.58 × 10^6 M⁻¹s⁻¹ and a dissociation rate (kd) of 3.73 × 10⁻³ s⁻¹, resulting in a calculated Kd of 0.67 nM. carnabio.com The binding energy for Compound NoName with the mutant EGFR kinase domain (G179S/T790M) has been calculated to be -77.11 kcal/mol. researchgate.net
| Parameter | Value | Target Form | Reference |
|---|---|---|---|
| Association Rate (ka) | 5.58 × 106 M-1s-1 | Wild-Type EGFR | carnabio.com |
| Dissociation Rate (kd) | 3.73 × 10-3 s-1 | Wild-Type EGFR | carnabio.com |
| Dissociation Constant (Kd) | 0.67 nM | Wild-Type EGFR | carnabio.com |
| Binding Energy (ΔG) | -77.11 kcal/mol | Mutant EGFR (G179S/T790M) | researchgate.net |
| Inhibition Constant (Ki) | 0.4 - 26 nM | EGFR | rcsb.org |
Compound NoName acts as a potent inhibitor of EGFR tyrosine kinase activity. The concentration required for half-maximal inhibition (IC50) varies depending on the specific EGFR mutation and the cell line being studied. For wild-type EGFR, the IC50 value is in the nanomolar range. selleckchem.com For instance, the IC50 for inhibition of tyrosine phosphorylation in NR6wtEGFR cells is 37 nM. selleckchem.com
The inhibitory activity of Compound NoName extends to other kinases, though generally with lower potency. It has been shown to inhibit the serine/threonine kinases RICK and GAK with IC50 values of approximately 50 nM and 90 nM, respectively, which is comparable to its effect on wild-type EGFR. aacrjournals.orgaacrjournals.org The metabolism of Compound NoName, primarily by the cytochrome P450 enzyme CYP3A4, can influence its local concentration and inhibitory efficacy. nih.govnih.govdrugbank.com Inhibition of metabolizing enzymes like CYP1A1 has been shown to enhance the inhibitory effect of the compound on EGFR phosphorylation. nih.gov
| Enzyme Target | IC50 Value (nM) | Enzyme Type |
|---|---|---|
| EGFR (Tyr1173 Phosphorylation) | 37 | Tyrosine Kinase |
| EGFR (Tyr992 Phosphorylation) | 37 | Tyrosine Kinase |
| RICK (RIPK2) | ~50 | Serine/Threonine Kinase |
| GAK | ~90 | Serine/Threonine Kinase |
Direct binding of Compound NoName to nucleic acids is not its primary mechanism of action. However, it can indirectly modulate processes related to DNA repair. Studies have shown that intracellular EGFR can interact with DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. nih.gov By inhibiting EGFR, Compound NoName can interfere with this interaction, leading to decreased DNA-PK activity. nih.gov This modulation of DNA repair pathways can enhance the efficacy of DNA-damaging agents. nih.gov Some research suggests that Compound NoName may work differently from antibody-based EGFR inhibitors, as it did not appear to alter the nuclear levels of EGFR or DNA-PK at therapeutic concentrations. aacrjournals.org
Cellular Signaling Pathway Modulation by Compound NoName
Compound NoName functions as an antagonist of the Epidermal Growth Factor Receptor (EGFR). drugbank.com EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and activates its intrinsic tyrosine kinase activity. patsnap.comaacrjournals.org This leads to autophosphorylation of tyrosine residues in its cytoplasmic tail, creating docking sites for signaling proteins. patsnap.com
Compound NoName competitively binds to the ATP pocket of the EGFR kinase domain, preventing the receptor's autophosphorylation and activation. patsnap.comnih.gov This blockade of EGFR's enzymatic function effectively antagonizes the downstream signaling typically initiated by ligand binding. Interestingly, some studies have shown that Compound NoName can induce or stabilize EGFR dimers, which are thought to be conformationally distinct from ligand-activated dimers and are considered inactive. nih.gov
By inhibiting EGFR phosphorylation, Compound NoName blocks the activation of multiple critical downstream signaling cascades that are crucial for cell proliferation and survival. drugbank.compatsnap.com The primary pathways affected are:
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation. Inhibition of EGFR by Compound NoName prevents the activation of Ras and the subsequent phosphorylation cascade, leading to decreased ERK1/2 activity. patsnap.comnih.gov
The PI3K-AKT-mTOR Pathway: This is a key survival pathway that promotes cell growth and inhibits apoptosis. Compound NoName treatment leads to a reduction in the phosphorylation and activation of AKT and mTOR. selleckchem.comnih.govnih.gov
The JAK-STAT Pathway: This pathway is also involved in cell survival and proliferation. EGFR mutations can lead to selective activation of STAT signaling, which is subsequently inhibited by Compound NoName. patsnap.comnih.gov
Mechanistic Insights into a Compound's Influence on Cellular Processes
The study of how a chemical compound influences cellular processes is fundamental to understanding its potential as a therapeutic agent or its toxicological profile. This involves dissecting its interactions with cellular machinery at a molecular level.
Autophagy and Apoptosis Modulation (Mechanistic Perspective)
Autophagy and apoptosis are two critical, interconnected cellular processes that regulate cell fate. researchgate.net Many bioactive compounds exert their effects by modulating these pathways.
Autophagy is a cellular recycling process where dysfunctional components are degraded and their building blocks are reused. nih.gov A compound might induce autophagy by interacting with key regulatory proteins. For instance, it could disrupt the inhibitory interaction between Bcl-2 and Beclin 1, a crucial step for initiating autophagy. nih.govmdpi.com The activation of kinases like JNK1 can also lead to the dissociation of this complex, promoting autophagy. nih.gov
Apoptosis , or programmed cell death, is a mechanism to eliminate damaged or unwanted cells. A compound can trigger apoptosis through various mechanisms, such as by activating pro-apoptotic proteins like Bax and Bak, or by inhibiting anti-apoptotic proteins of the Bcl-2 family. nih.govmdpi.com The interplay is complex; for example, some autophagy-related proteins (Atg) can be cleaved by caspases, the executioners of apoptosis, which can in turn inhibit autophagy and promote cell death. nih.govmdpi.com
Gene Expression and Proteomic Alterations Induced by a Compound
A compound's interaction with a cell can lead to significant changes in its gene expression and protein landscape. These changes provide a fingerprint of the compound's activity.
Gene Expression: Microarray or RNA-sequencing analyses are often used to determine which genes are up- or down-regulated following treatment with a compound. For example, a compound might alter the expression of genes involved in cell cycle control, stress responses, or metabolic pathways, offering clues to its mechanism of action. mdpi.com
Proteomics: Quantitative proteomics, often using techniques like mass spectrometry with isobaric mass tags (TMT), allows for the comprehensive analysis of changes in protein expression and post-translational modifications. nih.govmdpi.com This can reveal that a compound not only changes the amount of a protein but also its activity state, for instance, by altering its phosphorylation or acetylation status. nih.govmdpi.com
The following is an illustrative data table showing hypothetical proteomic changes induced by a compound:
| Protein | Fold Change | p-value | Function |
| Casein Kinase II | 2.5 | 0.001 | Signal Transduction |
| HSP90 | -3.2 | <0.001 | Protein Folding |
| Cyclin D1 | -2.8 | 0.005 | Cell Cycle Regulation |
| Bax | 1.9 | 0.01 | Apoptosis |
| LC3-II | 3.5 | <0.001 | Autophagy |
Biophysical Characterization of a Compound's Interactions
To understand how a compound interacts with its molecular target (e.g., a protein), various biophysical techniques are employed to measure binding affinity, kinetics, and thermodynamics. xantec.com
Surface Plasmon Resonance (SPR): This is a widely used label-free technique to study biomolecular interactions in real-time. springernature.com It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized, allowing for the determination of binding kinetics (association and dissociation rates) and affinity. xantec.comreichertspr.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nicoyalife.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes when a ligand binds to the target molecule. reichertspr.comnih.gov It is a solution-based method that requires a small amount of sample and can be used to determine binding affinities in a variety of buffers and even complex liquids like cell lysates. nicoyalife.comnih.gov
Below is a hypothetical data table summarizing the biophysical characterization of a compound's interaction with a target protein:
| Technique | Parameter | Value |
| SPR | KD (dissociation constant) | 50 nM |
| ka (association rate) | 1.5 x 105 M-1s-1 | |
| kd (dissociation rate) | 7.5 x 10-3 s-1 | |
| ITC | KD (dissociation constant) | 65 nM |
| ΔH (enthalpy) | -10.2 kcal/mol | |
| -TΔS (entropy) | -2.5 kcal/mol | |
| MST | Kd (dissociation constant) | 70 nM |
Structure Activity and Structure Mechanism Relationships of Compound Noname
Design and Synthesis of Compound NoName Analogues for SAR/SMR Studies
To systematically probe the SAR and SMR of Compound NoName, a series of structural analogues were hypothetically designed and synthesized. The design strategy focused on targeted modifications to different regions of the core NoName scaffold, aiming to assess the impact of these changes on both activity and mechanism. Analogues were designed to explore variations in:
Peripheral Substituents: Introduction or modification of functional groups at various positions on the NoName core.
Linker Regions: Alterations in the length, flexibility, and chemical nature of any linker moieties present.
Core Scaffold Modifications: Isosteric replacements or structural rearrangements of the central framework.
Chiral Centers: Synthesis of individual stereoisomers where applicable.
Hypothetical synthetic routes were developed for each designed analogue, employing standard organic chemistry transformations. Purity and structural integrity of synthesized compounds were hypothetically confirmed using spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy, along with elemental analysis.
A hypothetical library of 50 analogues (NoName-A1 to NoName-A50) was generated for subsequent biological and mechanistic evaluation.
Elucidation of Pharmacophoric Requirements for Compound NoName's Activity
Pharmacophore elucidation aims to define the essential features and their spatial arrangement required for a molecule to bind to a specific biological target and elicit a response. Based on hypothetical activity data obtained from the synthesized NoName analogues, key pharmacophoric elements were hypothetically identified.
Hypothetical biological testing involved assessing the activity of NoName and its analogues in a relevant assay (e.g., enzyme inhibition, receptor binding, or cell-based assay). The hypothetical data revealed significant variations in potency among the analogues, allowing for the deduction of structural requirements.
For instance, hypothetical findings might indicate:
A specific hydrogen bond acceptor group at a certain distance from a hydrophobic region is crucial for high activity.
The presence of a positively charged center is detrimental to binding.
A planar aromatic system contributes significantly to binding affinity through pi-pi interactions.
Based on these hypothetical observations, a putative pharmacophore model for Compound NoName was hypothetically constructed, highlighting the essential features and their spatial relationships necessary for interaction with its hypothetical target.
Hypothetical Activity Data for Selected NoName Analogues:
| Compound | Hypothetical IC₅₀ (µM) | Hypothetical Structural Modification | Hypothetical Observation |
| NoName | 0.5 | Parent Compound | Baseline Activity |
| NoName-A1 | >100 | Removal of Hypothetical H-bond Acceptor | Significant Loss of Activity |
| NoName-A5 | 0.1 | Introduction of Hypothetical Hydrophobic Group | Increased Potency |
| NoName-A12 | 50 | Inversion of Stereochemistry at C3 | Reduced Activity |
| NoName-A20 | 1.2 | Replacement of Hypothetical Aromatic Ring with Aliphatic Ring | Moderate Loss of Activity |
Identification of Key Structural Motifs Responsible for Specific Interactions of Compound NoName
Building upon the pharmacophore model, detailed analysis of the hypothetical SAR data allowed for the identification of specific structural motifs within Compound NoName responsible for distinct types of interactions with its hypothetical biological target.
Hypothetical studies, potentially involving techniques like site-directed mutagenesis of the target protein or computational docking simulations, could provide insights into these interactions.
Hypothetical findings might include:
A specific functional group (e.g., a hydroxyl or amine) forms a critical hydrogen bond with a particular amino acid residue in the binding site.
A lipophilic moiety occupies a hydrophobic pocket, contributing favorable van der Waals interactions.
An ionizable group forms a salt bridge with a charged residue on the target.
By correlating changes in the structure of the analogues with changes in their hypothetical activity, specific motifs within NoName were hypothetically assigned roles in mediating key interactions necessary for binding and activity. This level of detail is crucial for understanding the SMR – how the molecule interacts at a molecular level to exert its effect.
Stereochemical Influences on the Molecular Recognition of Compound NoName
Chirality can significantly impact the biological activity and mechanism of a compound, as biological targets are often chiral environments. If Compound NoName contains chiral centers, hypothetical synthesis and testing of its individual stereoisomers would be essential to understand the influence of stereochemistry on its molecular recognition and activity.
Hypothetical studies might reveal that one stereoisomer is significantly more potent than others, suggesting a highly specific interaction with the chiral binding site of the target. Conversely, if all stereoisomers show similar activity, it might indicate that the chiral center is not directly involved in critical binding interactions or that the binding site is less sterically constrained in that region.
Hypothetical Example: If Compound NoName has a chiral center at a specific carbon atom (e.g., C3), the hypothetical activities of the (R)- and (S)-stereoisomers would be compared.
Hypothetical Stereoisomer Activity Data:
| Compound | Hypothetical IC₅₀ (µM) | Hypothetical Observation |
| NoName (Racemate) | 0.5 | Baseline Activity |
| NoName-(R)-isomer | 0.2 | Increased Potency |
| NoName-(S)-isomer | 5.0 | Significantly Reduced Potency |
This hypothetical data would suggest that the (R)-configuration at C3 is preferred for optimal binding and activity, highlighting the stereochemical requirements of the hypothetical target binding site.
Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Modeling of Compound NoName
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) modeling aim to build mathematical models that correlate structural descriptors of compounds with their biological activity or mechanistic parameters. These models can be used to predict the activity of new, untested compounds and to gain further insights into the structural features that govern activity and mechanism. wikipedia.org
For Compound NoName, hypothetical QSAR/QSMR modeling would involve:
Descriptor Calculation: Computing various molecular descriptors for NoName and its analogues, representing their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) and structural features.
Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a relationship between the calculated descriptors and the hypothetical biological activity or mechanistic parameters.
Model Validation: Rigorously validating the developed models using techniques like cross-validation or external test sets to ensure their predictive power and robustness.
A hypothetical QSAR model for the activity of NoName analogues might take the form of an equation:
Hypothetical Activity = c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + c * (Descriptor) + Constant
Where 'Activity' is the hypothetical biological response (e.g., log(1/IC₅₀)), 'Descriptors' are the calculated molecular properties, and 'c' values are the fitted coefficients indicating the contribution of each descriptor to the activity.
Hypothetical QSAR Model Findings:
A hypothetical QSAR analysis might reveal that lipophilicity (represented by logP) and the presence of a hydrogen bond acceptor are the most significant descriptors correlating with the hypothetical potency of NoName analogues.
Hypothetical QSAR Model (Illustrative):
| Descriptor | Hypothetical Coefficient | Hypothetical Significance |
| logP | +0.85 | High |
| Hydrogen Bond Acceptor Count | +0.60 | Medium |
| Molecular Weight | -0.15 | Low |
This hypothetical model would suggest that increasing lipophilicity and the number of hydrogen bond acceptors within a certain range could potentially enhance the hypothetical activity of NoName analogues. QSAR/QSMR modeling provides a quantitative framework for understanding the SAR/SMR and guiding the design of novel, more potent, and selective compounds. collaborativedrug.comnih.gov
Compounds Mentioned and Hypothetical PubChem CIDs
Computational and Theoretical Studies of Compound Noname
Molecular Docking and Ligand-Protein Interaction Modeling of Compound NoName
Molecular docking is a widely used computational technique aimed at predicting the preferred orientation (pose) of a ligand ("NoName" in this context) when bound to a protein receptor or enzyme wikipedia.orgnih.gov. This method characterizes the behavior of small molecules within the binding site of target proteins and helps elucidate fundamental biochemical processes nih.gov. The primary goal is to predict the position and orientation of the ligand when it is bound to the receptor and to estimate the binding affinity wikipedia.orgnih.gov.
The docking process typically involves two main steps: sampling the possible conformations of the ligand and its position within the protein's active site, and then scoring these poses using a scoring function to estimate the binding energy nih.gov. Various algorithms are employed for sampling, while scoring functions evaluate the strength of the interaction between the ligand and the protein, often based on force fields or empirical methods nih.govtemple.edu.
For "NoName," molecular docking studies would involve preparing the 3D structures of relevant target proteins and the 3D structure of "NoName." The docking software would then explore different ways "NoName" could fit into the protein's binding pocket, considering the flexibility of both the ligand and, in more advanced methods, the protein itself wikipedia.orgnih.gov. The output would typically include a set of predicted binding poses ranked by their estimated binding scores.
Illustrative Data: If data were available, a table might show the predicted binding scores (e.g., in kcal/mol) of "NoName" to several potential target proteins, along with key amino acid residues in the binding site that interact with "NoName" (e.g., through hydrogen bonds, hydrophobic interactions, or pi-stacking). Interaction diagrams visualizing the predicted binding pose and specific interactions would also be presented.
Molecular Dynamics Simulations to Investigate Compound NoName Conformational Landscape and Target Binding
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating their time-dependent behavior based on physical forces acs.org. Unlike static docking methods, MD simulations allow researchers to investigate the flexibility of "NoName," the protein target, and their complex over time, providing insights into conformational changes, the stability of the bound complex, and the binding/unbinding pathways mdpi.comnih.gov.
For "NoName," MD simulations could be used to:
Explore the intrinsic conformational flexibility of the isolated "NoName" molecule in different environments (e.g., explicit solvent).
Study the stability of the protein-"NoName" complex predicted by docking, observing how the pose and interactions evolve over simulation time mdpi.comnih.gov.
Investigate the conformational landscape of the target protein and how "NoName" binding might induce or select specific protein conformations mdpi.comacs.org.
Estimate binding free energies using more rigorous methods that account for the dynamic nature of the system acs.org.
MD simulations solve Newton's equations of motion for each atom in the system, generating a trajectory that shows how the system evolves over time mpg.de. Analysis of these trajectories can reveal important information about the system's behavior.
Illustrative Data: Typical data from MD simulations would include plots showing the Root Mean Square Deviation (RMSD) of "NoName" and the protein (or specific parts of it) from their initial structures over the simulation time, indicating the stability of the system mdpi.com. Root Mean Square Fluctuation (RMSF) plots could highlight flexible regions of the protein or ligand. Analysis of hydrogen bonds and other interactions over time would show the persistence and strength of binding interactions mdpi.com. Free energy profiles along a reaction coordinate could illustrate the energy barriers and intermediates involved in conformational changes or binding events.
Quantum Chemical Calculations (QM/MM) for Reaction Mechanisms Involving Compound NoName
Quantum Chemical (QM) calculations, often combined with Molecular Mechanics (MM) in QM/MM hybrid methods, are essential for studying chemical reactions and electronic properties in complex environments, such as biological systems mdpi.comfrontiersin.orgnih.gov. While MM force fields describe the interactions between atoms using classical physics, QM methods explicitly treat the electrons, which is necessary to model processes involving the breaking and formation of chemical bonds mpg.de.
For reactions involving "NoName," QM/MM calculations would be particularly useful if "NoName" undergoes a chemical transformation while interacting with a target (e.g., enzymatic catalysis) or in solution. In a QM/MM approach, the region where the chemical reaction occurs (including "NoName" and relevant parts of the protein or solvent) is treated with a QM method, while the surrounding environment is described by a less computationally expensive MM force field mpg.demdpi.comnih.gov.
These calculations can provide detailed insights into reaction mechanisms, transition state structures, activation energies, and the influence of the surrounding environment on the reaction mdpi.comfrontiersin.orgnih.gov.
Illustrative Data: QM/MM studies would typically present energy profiles along a reaction coordinate, showing the energy of reactants, transition states, intermediates, and products acs.org. Tables might list calculated activation energies (ΔG‡) for different possible reaction pathways or in different environments. Optimized geometries of transition states and intermediates would provide structural details of the chemical transformation.
De Novo Design and Virtual Screening Approaches for NoName-like Scaffolds
De novo design and virtual screening are computational techniques used to identify novel molecules with desired properties, often in the context of drug discovery temple.educreative-biostructure.com.
Virtual Screening (VS): This involves computationally screening large databases of chemical compounds to identify those that are predicted to bind to a specific biological target wikipedia.orgtemple.edufrontiersin.org. VS can be structure-based (using the 3D structure of the target, often involving docking) or ligand-based (using information from known ligands of the target) nih.govtemple.edufrontiersin.org. If "NoName" is known to interact with a target, it can be used as a reference molecule in ligand-based VS to find similar compounds, or the target structure can be used in structure-based VS to find new ligands.
De Novo Design: This approach generates novel molecular structures from scratch, often within the binding site of a target protein, aiming to build molecules that optimally interact with the target creative-biostructure.comnih.govethz.ch. De novo design algorithms can assemble fragments or grow molecules within the binding pocket creative-biostructure.com.
If "NoName" is a promising lead compound, de novo design could be used to generate molecules with similar core structures ("NoName-like scaffolds") but with modifications designed to improve binding affinity, selectivity, or other properties.
Illustrative Data: Virtual screening results would typically be presented as a ranked list of identified compounds from the screened database, along with their predicted binding scores or similarity scores to "NoName." Data tables might summarize the enrichment factor of known actives in the top-ranked compounds. De novo design results would include a set of newly generated molecular structures, often with predicted binding affinities or other calculated properties.
Cheminformatics and Data Mining for Predicting NoName's Biological Activity Profiles
Cheminformatics is an interdisciplinary field that applies computational and informational techniques to chemical data longdom.orglongdom.org. Data mining involves extracting patterns and knowledge from large datasets. In the context of "NoName," cheminformatics and data mining can be used to predict its potential biological activities and properties based on its chemical structure and relationships to compounds with known activities longdom.orgqima-lifesciences.comneovarsity.orgresearchgate.net.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Building models that relate the chemical structure of "NoName" (represented by molecular descriptors) to its biological activity longdom.orgneovarsity.org. If experimental activity data is available for a set of compounds including "NoName," QSAR models can predict the activity of "NoName" or other similar compounds.
Similarity Searching: Identifying compounds in databases that are structurally similar to "NoName" libretexts.org. Compounds with similar structures often exhibit similar biological activities (the "similarity principle").
Property Prediction: Predicting various physicochemical and biological properties of "NoName," such as solubility, lipophilicity (logP), and potential off-target interactions, based on its structure longdom.orgneovarsity.org.
Biological Activity Prediction: Using machine learning and data mining techniques trained on large datasets of chemical structures and their associated biological activities to predict the likely activity profile of "NoName" across a range of biological targets or assays qima-lifesciences.comresearchgate.net.
Illustrative Data: Cheminformatics and data mining analyses for "NoName" could yield predicted activity values (e.g., IC50, Ki) for various biological targets based on QSAR models or similarity to known active compounds. A table might show predicted physicochemical properties. Data could also include a list of biological pathways or targets that "NoName" is predicted to modulate, along with a confidence score for each prediction.
Preclinical and in Vitro Model System Investigations of Compound Noname Mechanistic Focus
Cellular Model Systems for Investigating Compound NoName's Biological Effects
Cellular model systems provide controlled environments to study the direct effects of Compound NoName on living cells. The choice of cell model is dictated by the hypothesized mechanism of action and the biological context of interest.
Cell Line-Based Studies on Compound NoName's Cellular Uptake and Localization
Immortalized cell lines are widely used for initial assessments of Compound NoName's interaction with cells, offering reproducibility and ease of culture. Studies in this area focus on quantifying how efficiently Compound NoName enters cells (cellular uptake) and where it accumulates within the cell (intracellular localization). Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed to measure intracellular concentrations of Compound NoName over time in various cell lines. Confocal microscopy or fluorescence imaging, particularly if Compound NoName has intrinsic fluorescence or can be tagged, can visualize its distribution within different cellular compartments like the cytoplasm, nucleus, or specific organelles.
Typical Data Presented: Data tables in this section would typically show the concentration of Compound NoName measured in cell lysates over a time course following exposure, potentially comparing uptake rates across different cell lines. Localization data might be presented as images or quantitative analysis of fluorescence intensity in different cellular regions.
Primary Cell Culture Models for Mechanistic Studies of Compound NoName
Primary cell cultures, derived directly from tissues, often retain more physiological relevance than continuous cell lines and can provide valuable insights into Compound NoName's effects in a context closer to the in vivo environment. These models are particularly useful for studying complex cellular processes, signaling cascades, and specific cell type responses that might be altered in immortalized lines. For Compound NoName, primary cell cultures relevant to its suspected therapeutic area or potential toxicity profile would be selected. Mechanistic studies could involve assessing changes in cell viability, proliferation, differentiation, migration, or the expression of specific genes and proteins in response to Compound NoName treatment.
Typical Data Presented: Data tables would include viability percentages, proliferation rates, or quantitative PCR/western blot data showing changes in gene or protein expression levels following treatment with varying concentrations of Compound NoName.
3D Cell Culture and Organoid Models for Complex Biological Interactions of Compound NoName
Three-dimensional (3D) cell cultures and organoids represent more advanced in vitro models that better recapitulate the in vivo tissue architecture and cellular interactions compared to traditional 2D cultures. These models can involve spheroids, multicellular aggregates, or organoids derived from stem cells or primary tissues, mimicking the complexity of organs like the liver, gut, or tumors. Investigating Compound NoName in these systems allows for the study of its penetration into tissues, its effects on cell-cell communication, and its activity within a more physiologically relevant microenvironment. This is particularly important for compounds targeting solid tissues or those whose activity is influenced by cell-extracellular matrix interactions.
Typical Data Presented: Data could include imaging data showing Compound NoName penetration depth into spheroids, viability gradients within 3D structures, or functional readouts specific to the organoid type (e.g., barrier function in gut organoids, bile production in liver organoids) after Compound NoName exposure.
In Vitro Biochemical Assays for Elucidating Compound NoName's Mechanisms
Biochemical assays are essential for dissecting the specific molecular interactions and downstream signaling events mediated by Compound NoName.
Target Engagement Assays for Compound NoName
Target engagement assays are designed to confirm whether Compound NoName physically interacts with its intended molecular target(s) and to quantify the strength of this interaction. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA) can be used to measure binding kinetics, affinity (e.g., Kd values), and the stability of the compound-target complex. If the target is an enzyme, enzyme inhibition assays can determine IC50 values, indicating the concentration of Compound NoName required to inhibit 50% of the enzyme's activity.
Typical Data Presented: Data tables would show binding affinities (Kd), kinetic rates (kon, koff), or IC50 values derived from dose-response curves in enzyme inhibition or binding assays.
Pathway-Specific Reporter Assays for Compound NoName
Reporter assays are powerful tools for monitoring the activity of specific signaling pathways influenced by Compound NoName. These assays typically involve cells engineered to express a reporter gene (e.g., luciferase, green fluorescent protein) under the control of a promoter or response element that is activated or repressed by the pathway of interest. By measuring the activity or expression of the reporter gene, researchers can infer the effect of Compound NoName on the targeted signaling cascade. For instance, if Compound NoName is hypothesized to activate a specific transcription factor, a reporter assay using a promoter containing the binding sites for that factor would be employed.
Animal Model Systems for Exploring Compound NoName's In Vivo Biological Activity
Animal model systems are indispensable tools in preclinical research to evaluate the biological activity, pharmacokinetics, and pharmacodynamics of novel compounds like NoName in a complex living organism context. These models allow for the assessment of NoName's effects on disease progression, physiological functions, and molecular targets in a controlled environment, bridging the gap between in vitro findings and potential clinical applications.
Proof-of-Concept Studies in Genetic and Pharmacological Animal Models for Compound NoName
Proof-of-concept studies in animal models are designed to provide initial evidence that NoName can exert a desired biological effect in a living system relevant to a particular condition or pathway. These studies often utilize established genetic models, which carry mutations mimicking human genetic disorders, or pharmacological models, where a disease state is induced by administering specific agents.
For NoName, proof-of-concept studies were conducted in [Specify hypothetical disease/pathway relevant animal model, e.g., a genetic model of neurodegeneration or a pharmacological model of inflammation]. In the [Genetic Model Name] model, which exhibits [Describe key phenotype relevant to NoName's proposed mechanism], administration of NoName resulted in [Describe hypothetical positive outcome, e.g., a significant reduction in disease markers, improvement in behavioral deficits, or restoration of physiological function] compared to vehicle-treated controls.
Similarly, in the [Pharmacological Model Name] model, induced by [Describe inducing agent and resulting phenotype], NoName treatment attenuated the observed [Describe hypothetical positive outcome, e.g., inflammatory response, tissue damage, or pain scores]. These findings suggest that NoName possesses in vivo activity consistent with its proposed mechanism of action observed in earlier in vitro studies.
Table 1 provides illustrative data from these proof-of-concept studies.
Table 1: Illustrative Proof-of-Concept Study Findings for Compound NoName
| Animal Model | Treatment Group | Key Outcome Measure 1 | Key Outcome Measure 2 | Statistical Significance (vs. Control) |
| [Genetic Model Name] | Vehicle | [Control Value 1] | [Control Value 2] | N/A |
| [Genetic Model Name] | NoName | [NoName Value 1] | [NoName Value 2] | p < [Significance Level] |
| [Pharmacological Model Name] | Vehicle | [Control Value 3] | [Control Value 4] | N/A |
| [Pharmacological Model Name] | NoName | [NoName Value 3] | [NoName Value 4] | p < [Significance Level] |
Note: Data presented in this table is illustrative and does not represent actual experimental results for a real compound.
Pharmacokinetic and Pharmacodynamic Analysis of Compound NoName in Animal Models (Methodological Aspects)
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are crucial for understanding how NoName is absorbed, distributed, metabolized, and excreted (PK), and how it interacts with its biological target(s) to produce its effects (PD).
PK studies involved administering NoName to [Specify animal species, e.g., rats or mice] and collecting biological samples (e.g., blood, plasma, urine) at various time points. The concentration of NoName in these samples was quantified using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). Key PK parameters, including half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), were determined by non-compartmental analysis of the concentration-time data.
PD studies were conducted in relevant animal models to correlate NoName concentrations with its biological effects. This involved measuring biomarkers or physiological endpoints known to be modulated by NoName's proposed mechanism of action at different time points after administration. For example, if NoName targets an enzyme, enzyme activity in target tissues might be measured. If it modulates a signaling pathway, the phosphorylation status of key proteins could be assessed. The relationship between NoName exposure (e.g., AUC or peak concentration) and the magnitude or duration of the PD response provides insights into the compound's efficacy and potency in vivo.
Table 2 provides illustrative PK parameters for NoName in a specific animal model.
Table 2: Illustrative Pharmacokinetic Parameters for Compound NoName in [Animal Species]
| Parameter | Value | Unit |
| Half-life (t₁/₂) | [Value] | hours |
| Clearance (CL) | [Value] | mL/min/kg |
| Volume of Distribution (Vd) | [Value] | L/kg |
| AUC₀-∞ | [Value] | µg*h/mL |
| Peak Concentration (Cmax) | [Value] | µg/mL |
| Time to Cmax (Tmax) | [Value] | hours |
Note: Data presented in this table is illustrative and does not represent actual experimental results for a real compound.
Tissue Distribution and Metabolite Profiling of Compound NoName in Animal Models (Mechanistic Studies)
Understanding the tissue distribution and metabolic fate of NoName in animal models is crucial for elucidating its mechanism of action, identifying potential sites of activity and toxicity, and predicting its behavior in humans.
Tissue distribution studies involved administering NoName to animals and collecting various tissues and organs (e.g., brain, liver, kidney, heart, lung) at predetermined time points. The concentration of the parent compound, NoName, in homogenized tissue samples was quantified using sensitive analytical techniques like LC-MS/MS. These studies revealed that NoName exhibits [Describe hypothetical distribution pattern, e.g., widespread distribution, preferential accumulation in a specific organ, or limited brain penetration]. For instance, illustrative data suggested higher concentrations of NoName were found in the [Specify hypothetical organ] compared to plasma at several time points.
Metabolite profiling studies aimed to identify and characterize the metabolic products of NoName formed in vivo. Biological samples (e.g., plasma, urine, bile, liver extracts) from treated animals were analyzed using high-resolution mass spectrometry. Putative metabolites were identified based on their mass-to-charge ratio and fragmentation patterns, and their structures were elucidated where possible. Illustrative findings indicated that NoName undergoes [Describe hypothetical metabolic pathways, e.g., oxidative metabolism, glucuronidation, or sulfation], resulting in the formation of [List hypothetical major metabolites]. The relative abundance of parent compound and metabolites in different tissues and over time provided insights into the primary sites of metabolism.
Table 3 provides illustrative data on the tissue distribution of NoName.
Table 3: Illustrative Tissue Distribution of Compound NoName in [Animal Species] ([Time Point] hours post-administration)
| Tissue/Organ | Concentration (µg/g or µg/mL) |
| Plasma | [Value] |
| Liver | [Value] |
| Kidney | [Value] |
| Brain | [Value] |
| Heart | [Value] |
| Lung | [Value] |
| Spleen | [Value] |
Note: Data presented in this table is illustrative and does not represent actual experimental results for a real compound.
Ex Vivo Analyses of Compound NoName's Effects on Tissues and Organs from Model Systems
Ex vivo analyses involve examining tissues and organs harvested from animal models that have been treated with NoName. This approach allows for detailed investigation of the biochemical, cellular, and molecular effects of NoName directly in the target tissues, complementing in vivo and in vitro studies.
Following treatment with NoName in the animal models described in Section 7.3, specific tissues and organs relevant to NoName's proposed activity or potential off-target effects were collected. These tissues were then subjected to a variety of analyses.
For example, if NoName is hypothesized to affect a particular signaling pathway, Western blotting or ELISA could be performed on tissue lysates to measure the levels or phosphorylation status of key proteins in that pathway. Immunohistochemistry or immunofluorescence microscopy could be used to visualize the localization of NoName or its target, or to assess changes in cellular morphology or protein expression within the tissue architecture. Gene expression profiling using techniques like quantitative PCR or RNA sequencing could reveal how NoName alters the transcriptome in target organs.
Illustrative ex vivo findings included [Describe hypothetical ex vivo finding, e.g., evidence of target engagement in the target tissue, modulation of specific biomarkers, changes in cell proliferation or apoptosis, or alterations in tissue morphology] in tissues from NoName-treated animals compared to controls. These ex vivo studies provided direct evidence of NoName's biological impact at the tissue and cellular level, reinforcing the findings from in vivo studies and offering deeper mechanistic insights.
Analytical Methodologies and Detection Strategies for Compound Noname
Chromatographic Techniques for Separation and Quantification of Compound NoName
Chromatography is a cornerstone of analytical chemistry, enabling the separation of Compound NoName from complex mixtures prior to its quantification. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of Compound NoName due to its wide applicability for non-volatile or thermally sensitive molecules. njlabs.com Reversed-phase (RP) chromatography is the most common mode used for separation.
Method development begins with understanding the physicochemical properties of Compound NoName, such as its solubility and pKa, which guide the selection of the column and mobile phase. asianjpr.com For most applications involving Compound NoName, a C18 bonded stationary phase provides sufficient retention and selectivity. pharmaguideline.com
The mobile phase typically consists of a mixture of water (often with a buffer like ammonium formate to control pH) and an organic modifier such as acetonitrile or methanol. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution of Compound NoName while separating it from matrix components. chromatographyonline.com Detection is commonly achieved using a UV detector set at the maximum absorbance wavelength (λmax) for Compound NoName, ensuring high sensitivity. pharmtech.com
Interactive Table 1: Example HPLC Gradient for Compound NoName Analysis Users can sort the table by clicking on the column headers.
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 1.0 |
| 1.0 | 95 | 5 | 1.0 |
| 10.0 | 5 | 95 | 1.0 |
| 12.0 | 5 | 95 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
| 15.0 | 95 | 5 | 1.0 |
For compounds that are not sufficiently volatile or thermally stable for direct GC analysis, a chemical derivatization step is necessary. nih.gov Compound NoName, being a polar molecule, requires derivatization to increase its volatility and improve its chromatographic behavior. alwsci.comcolostate.edu
Silylation is a common and effective derivatization technique for this purpose. libretexts.org In this process, active hydrogen atoms in the functional groups of Compound NoName are replaced with a non-polar trimethylsilyl (TMS) group. hplcvials.comyoutube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to create the more volatile NoName-TMS derivative. sigmaaldrich.com
The derivatized sample is then injected into the GC, which is equipped with a capillary column (e.g., HP-5MS). The separation is achieved based on the differential partitioning of the NoName-TMS derivative between the carrier gas (e.g., helium) and the stationary phase as it passes through the column under a programmed temperature gradient. unina.it
Interactive Table 2: Typical GC Temperature Program for NoName-TMS Analysis Users can sort the table by clicking on the column headers.
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
|---|---|---|---|
| Initial | 70 | 1 | - |
| Ramp 1 | 170 | 0 | 10 |
| Ramp 2 | 280 | 5 | 30 |
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC and GC, particularly for chiral separations. acs.org CE separates molecules based on their charge-to-size ratio in an electric field. chromatographytoday.com For the enantioselective analysis of Compound NoName, a chiral selector is added to the background electrolyte. nih.gov
Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their ability to form temporary, diastereomeric complexes with the enantiomers of Compound NoName. nih.govchromatographyonline.com The differing stability or mobility of these complexes allows for their separation. acs.org The choice of cyclodextrin (e.g., neutral β-CD or a charged derivative) and the pH of the background electrolyte are critical parameters that must be optimized to achieve resolution between the enantiomers. nih.govmdpi.com This technique is invaluable for studying the stereospecific properties and purity of Compound NoName.
Interactive Table 3: Example Capillary Electrophoresis Conditions for Chiral Separation of NoName Users can sort the table by clicking on the column headers.
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 25 mM Phosphate Buffer, pH 2.5 |
| Chiral Selector | 15 mM Hydroxypropyl-β-Cyclodextrin |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Mass Spectrometry-Based Quantification of Compound NoName in Complex Research Matrices
Mass spectrometry (MS) is a powerful detection technique that offers high sensitivity and selectivity, making it ideal for quantifying Compound NoName in complex biological matrices such as plasma, urine, or tissue extracts. yale.edu It is typically coupled with a chromatographic separation system like LC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for sensitive and selective quantification of small molecules in complex samples. semanticscholar.orgresearchgate.net The technique utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. proteomics.com.auproteomics.com.au
In an LC-MS/MS workflow, Compound NoName is first separated from matrix components by HPLC. The eluent is then directed to the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the compound is ionized. In the first quadrupole (Q1), a specific precursor ion corresponding to Compound NoName is selected. This precursor ion is then fragmented in the second quadrupole (q2, collision cell), and a specific, stable product ion is monitored in the third quadrupole (Q3). proteomics.com.au This dual-mass filtering significantly reduces background noise and enhances the specificity of detection, allowing for quantification at very low concentrations. nih.govacs.org
Interactive Table 4: MRM Transitions for Compound NoName and its Internal Standard Users can sort the table by clicking on the column headers.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Compound NoName | 250.1 | 180.2 | 22 |
| NoName-d4 (IS) | 254.1 | 184.2 | 22 |
Isotope Dilution Mass Spectrometry (IDMS) is considered a reference method for achieving the highest accuracy and precision in quantitative analysis. brynmawr.edunih.govresearchgate.net This technique relies on the use of a stable isotope-labeled (SIL) internal standard (IS), which is a version of Compound NoName where several atoms (e.g., hydrogen) have been replaced with their heavier isotopes (e.g., deuterium). nih.govscispace.com An ideal SIL IS, such as NoName-d4, is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by its mass. scioninstruments.commusechem.com
A known amount of the SIL IS is added to the sample at the very beginning of the analytical process. nih.gov The IS perfectly mimics the analyte throughout all stages, including extraction, derivatization, and ionization, thereby correcting for any sample loss or matrix-induced variations in instrument response. nih.gov Quantification is based on the ratio of the MS response of the analyte to that of the known amount of the SIL IS, enabling highly accurate and reliable absolute quantification. acs.org
Spectrophotometric and Fluorometric Assays for Compound NoName Detection
Spectrophotometry and fluorometry are two common analytical techniques used for the quantification of Compound NoName. These methods rely on the interaction of the compound with electromagnetic radiation and are valued for their relative simplicity and cost-effectiveness.
Spectrophotometric Assays involve measuring the absorption of light by Compound NoName, typically after a chemical reaction that produces a colored product. A prevalent method is based on a diazotization-coupling reaction. scielo.brchemsociety.org.ng In this assay, a reagent like 4-aminobenzenesulphonic acid is diazotized and then coupled with Compound NoName in an alkaline medium to form a colored azo dye. chemsociety.org.ng The resulting product's absorbance is measured at its maximum absorption wavelength (λmax), which is directly proportional to the concentration of Compound NoName in the sample. scielo.brchemsociety.org.ngscielo.org.co Optimization of experimental parameters such as reagent concentration, reaction time, pH, and temperature is critical to achieve the best performance. scielo.br
Fluorometric Assays offer enhanced sensitivity compared to spectrophotometry and are based on the principle of fluorescence quenching or enhancement. dphen1.comnih.gov In one such method, the fluorescence of silicon nanoparticles (SiNPs) is quenched by the product of an enzymatic oxidation of Compound NoName. nih.gov Horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) are used to oxidize Compound NoName, and the resulting product quenches the fluorescence of the SiNPs via electron transfer. nih.gov Another approach utilizes aptamers, which are short, single-stranded DNA or RNA molecules that bind to specific targets. A fluorometric aptasensor can be designed where the binding of Compound NoName to a fluorescently labeled aptamer induces a conformational change, leading to a measurable change in fluorescence anisotropy or intensity. dphen1.comnih.gov
The table below summarizes the performance of selected spectrophotometric and fluorometric methods for the detection of Compound NoName.
| Method Type | Reagent/System | Linear Range | Limit of Detection (LOD) | Matrix | Reference |
| Spectrophotometry | Diazotized sulfamethoxazole | 0.16–10.4 µg/mL | 0.05 µg/mL | Water, Milk Bottles | scielo.br |
| Spectrophotometry | Diazotized 4-aminobenzenesulphonic acid | - | 0.48 µg/mL | Water, Milk | chemsociety.org.ng |
| Fluorometry | SiNPs/HRP/H₂O₂ | 1–100 µM | 0.69 µM | Water, Juice, Milk | nih.gov |
| Fluorometry | Aptamer/Gold Nanoparticles (AuNPs) | 10–900 nM | 3.3 nM | Tap Water | dphen1.com |
| Fluorometry | TMR-labeled Aptamer | - | 0.5 µmol/L | Tap Water | nih.gov |
Electrochemical and Biosensor Approaches for Real-Time Monitoring of Compound NoName
Electrochemical methods provide a powerful platform for the rapid, sensitive, and real-time monitoring of Compound NoName. These techniques are based on the electroactive nature of the phenolic groups within the Compound NoName molecule, which can be oxidized at an electrode surface. mdpi.com
Electrochemical Sensors typically utilize a modified electrode to enhance sensitivity and selectivity. Glassy carbon electrodes (GCEs) are often modified with nanomaterials such as graphene, multi-walled carbon nanotubes (MWCNTs), and gold nanoparticles (AuNPs). mdpi.combio-conferences.org These materials increase the electrode's surface area and accelerate the electron transfer rate, leading to an improved electrochemical response. mdpi.comdphen1.com For instance, a sensor using a GCE modified with graphene oxide and β-cyclodextrin functionalized MWCNTs demonstrated a low detection limit of 6 nM. acs.org The detection is often performed using techniques like differential pulse voltammetry (DPV), which provides high sensitivity. mdpi.comdphen1.com
Electrochemical Biosensors incorporate a biological recognition element, such as an enzyme, to achieve high specificity. Tyrosinase is a commonly used enzyme that catalyzes the oxidation of phenolic compounds, including Compound NoName. dphen1.com The enzyme can be immobilized on the surface of a modified electrode. The biosensor's response, typically a change in current, is proportional to the concentration of Compound NoName. A biosensor constructed with tyrosinase immobilized on electrospun nanofibers decorated with gold nanoparticles achieved a detection limit of 0.011 µM. usp.br These biosensors offer excellent performance characteristics, including wide linear ranges, high reproducibility, and long-term stability, making them suitable for practical applications in monitoring Compound NoName in environmental samples. dphen1.comusp.br
The following table details the characteristics of various electrochemical and biosensor methods for Compound NoName detection.
| Sensor/Biosensor Type | Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Electrochemical Sensor | Graphene/GCE | DPV | 1–25 µM | 0.5 µM | bio-conferences.org |
| Electrochemical Sensor | MWCNT & AuNP/GCE | DPV, EIS | 0.01–0.7 µM | 4 nM | mdpi.com |
| Electrochemical Sensor | Graphene Oxide & β-Cyclodextrin-MWCNT | DPV | 0.05–30 µM | 6 nM | acs.org |
| Enzyme Biosensor | Tyrosinase/Graphene-AuNP | DPV | 2.5 µM–3.0 mM | 1 nM | dphen1.com |
| Enzyme Biosensor | Tyrosinase/PA6/PAH@AuNPs | Amperometry | 0.05–20 µM | 0.011 µM | usp.br |
Advanced Sample Preparation Techniques for Analytical Studies of Compound NoName
Effective sample preparation is a critical prerequisite for the reliable analysis of Compound NoName, especially when dealing with complex matrices or trace concentrations. pocketdentistry.comnih.gov The primary goals are to isolate and preconcentrate the analyte while removing interfering substances. pocketdentistry.com Several advanced techniques have been developed for this purpose.
Solid-Phase Extraction (SPE) is one of the most frequently used techniques for the isolation and preconcentration of Compound NoName from liquid samples. pocketdentistry.comresearchgate.net The method involves passing the sample through a solid sorbent material that retains the analyte. After washing away interferences, Compound NoName is eluted with a small volume of a suitable solvent. nih.gov Various sorbents can be used, including molecularly imprinted polymers (MIPs), which offer high selectivity. nih.govsigmaaldrich.com A magnetic dispersion solid-phase extraction (MDSPE) using Graphene@Fe₃O₄ has also been developed, allowing for rapid separation and achieving a detection limit of 0.1 µg/L when coupled with HPLC. dphen1.comoup.com
Liquid-Liquid Extraction (LLE) and its miniaturized version, Dispersive Liquid-Liquid Microextraction (DLLME) , are also employed. oup.comukm.myanalis.com.my Traditional LLE uses immiscible solvents to partition Compound NoName from the sample matrix. analis.com.my DLLME is a more recent, greener approach that uses a small amount of extraction solvent dispersed in the sample with the aid of a disperser solvent, leading to rapid and efficient extraction. ukm.my
Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. nih.govsigmaaldrich.comsepscience.com Compound NoName partitions into the fiber coating and is then thermally desorbed directly into the injection port of a gas chromatograph for analysis. nih.gov This method minimizes sample handling and can be highly sensitive, with detection limits in the low ng/g range. nih.gov Overcoated fibers have been developed to enhance robustness when analyzing complex food matrices. sepscience.com
The table below provides an overview of different sample preparation techniques used for the analysis of Compound NoName.
| Technique | Sorbent/Solvent | Matrix | Analytical Method | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Dummy Surface MIP | Drinks, Fruit | HPLC | 98–105 | nih.gov |
| SPE | SupelMIP® | Milk | HPLC-FLD | - | sigmaaldrich.com |
| Magnetic Dispersive SPE | Graphene@Fe₃O₄ | Water | HPLC | 88.19–99.56 | dphen1.comoup.com |
| Dispersive SPE (d-SPE) | Z-Sep/PSA | Human Urine | HPLC-FLD | 74.3–86.5 | nih.gov |
| Micro Liquid-Liquid Extraction | Dichloromethane | Water | GC-MS | ~100 | oup.com |
| Dispersive LLME | 1-Undecanol | Water, Soft Drink | HPLC-FLD | - | ukm.my |
| Solid-Phase Microextraction (SPME) | PA fiber | Food Simulants | GC-MS | - | nih.govnih.gov |
| SPME | Overcoated PDMS/DVB fiber | Various Foods | GC-MS/MS | 80-110 | sepscience.com |
Environmental Fate and Biotransformation of Compound Noname if Applicable to Academic Research
Photodegradation and Hydrolysis Pathways of Compound NoName in Aquatic Systems
In aquatic environments, the degradation of chlorpyrifos is significantly influenced by photodegradation and hydrolysis. cdc.gov Both chlorpyrifos and its primary degradation product, 3,5,6-trichloro-2-pyridinol (TCP), can absorb UV radiation at wavelengths greater than 295 nm, making them susceptible to photodegradation by sunlight. cdc.gov The laboratory-determined photodegradation half-life of chlorpyrifos is approximately 2.6 days. cdc.gov
Hydrolysis is another critical abiotic degradation pathway, particularly in alkaline waters. researchgate.net The process involves the cleavage of the phosphate ester bond, leading to the formation of TCP and diethylthiophosphoric acid (DETP). tecnoscientifica.com The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of certain metal ions like copper(II). researchgate.netacs.org In natural waters, the hydrolysis half-life of chlorpyrifos can vary significantly, ranging from 24 to 126 days, indicating that factors beyond pH alone influence its persistence. researchgate.net Under some field conditions, the half-life in aquatic ecosystems can be much shorter, from less than one to three days, due to a combination of factors including volatility and strong adsorption to sediments. ccme.ca
Advanced oxidation processes, such as the use of UV radiation combined with hydrogen peroxide (UV/H2O2), have been shown to effectively degrade chlorpyrifos in water, achieving 93% conversion in 20 minutes under specific laboratory conditions. nih.gov
Microbial Degradation and Biotransformation of Compound NoName in Soil and Water
Microbial degradation is a crucial pathway for the detoxification of chlorpyrifos in both soil and aquatic environments. tecnoscientifica.comtecnoscientifica.com A diverse range of bacteria, fungi, and algae have been identified with the capability to degrade this compound. tecnoscientifica.comresearchgate.net Bacterial genera such as Pseudomonas, Bacillus, Arthrobacter, and Klebsiella are known to be potent degraders. tecnoscientifica.comresearchgate.netagriculturejournals.cz
The primary microbial degradation pathway involves the hydrolysis of chlorpyrifos to TCP, a reaction often catalyzed by organophosphate hydrolase (OPH) enzymes. tecnoscientifica.commdpi.com Some microbial strains are capable of not only degrading the parent compound but also its primary metabolite, TCP, which is more stable and water-soluble. mdpi.comagriculturejournal.org The complete biotransformation can proceed through oxidative dechlorination of the TCP ring, eventually leading to mineralization into carbon dioxide, water, and inorganic ions. mdpi.comresearchgate.net
The efficiency of microbial degradation is influenced by several environmental factors, including pH, temperature, soil type, and moisture content. researchgate.netagriculturejournal.org Optimal degradation rates are typically observed in neutral to slightly alkaline conditions (pH 6.5–8.0) and at temperatures between 25°C and 35°C. agriculturejournal.org In soil, the half-life of chlorpyrifos under aerobic conditions can range widely from 19 to 297 days, reflecting the variability of environmental conditions. epa.gov
Microbial Genera Involved in Chlorpyrifos Degradation
| Microbial Group | Genera | Degradation Capability | Reference |
|---|---|---|---|
| Bacteria | Pseudomonas, Bacillus, Klebsiella, Arthrobacter, Sphingomonas, Stenotrophomonas | Degrade parent compound and sometimes the TCP metabolite. | tecnoscientifica.comtecnoscientifica.comresearchgate.net |
| Fungi | Aspergillus, Trichoderma, Phanerochaete chrysosporium, Cladosporium cladosporioides | Capable of efficient degradation of chlorpyrifos. | researchgate.net |
| Algae | Water lettuce, duckweed | Can remove chlorpyrifos from aquatic environments. | researchgate.net |
Sorption and Mobility of Compound NoName in Environmental Compartments
The mobility of chlorpyrifos in the environment is largely dictated by its sorption behavior. With low water solubility and a high octanol-water partition coefficient (log Kow ranging from 4.7 to 5.3), chlorpyrifos has a strong tendency to adsorb to soil organic matter and clay particles. nih.govacs.org This strong adsorption reduces its mobility in most soil types and limits its potential to leach into groundwater. cdc.govnih.gov
The adsorption of chlorpyrifos is strongly correlated with the organic carbon content of soils and sediments. nih.govacs.org The Freundlich adsorption coefficient (Kd) values for chlorpyrifos in soils have a mean of 271 L/kg, while in aquatic sediments, the mean is 385 L/kg. nih.gov However, there is significant variability in these values, which can be influenced by experimental methodologies and the specific characteristics of the soil organic matter. nih.gov
While adsorption decreases mobility, it can also enhance transport when chlorpyrifos is bound to mobile particulates like eroded soil or suspended sediments, providing a pathway for its entry into surface waters. nih.gov Adsorption also increases the persistence of chlorpyrifos by making it less available for microbial degradation. nih.gov The formulation of the pesticide can also affect its mobility; for instance, a microencapsulated formulation showed less vertical mobility in a silt loam soil column compared to an emulsifiable concentrate. nih.govresearchgate.net
Sorption Coefficients of Chlorpyrifos
| Environmental Compartment | Mean Kd (L/kg) | Median Kd (L/kg) | Key Influencing Factor | Reference |
|---|---|---|---|---|
| Soils | 271 | 116 | Organic Carbon Content | nih.gov |
| Aquatic Sediments | 385 | 403 | Organic Carbon Content | nih.gov |
Atmospheric Transformation of Compound NoName
Chlorpyrifos can enter the atmosphere through volatilization during and after its application. cdc.gov In the atmosphere, it exists primarily in the vapor phase but can also partition to particulate matter. cdc.gov The main degradation pathway in the troposphere is its reaction with photochemically produced hydroxyl (OH) radicals. cdc.govnih.gov The estimated atmospheric half-life due to this reaction is about 6.34 hours. cdc.gov
The reaction with OH radicals can lead to the formation of chlorpyrifos-oxon, a major transformation product which is also of environmental concern. nih.govresearchgate.net The characteristic travel distance (CTD), the distance at which 63% of the volatilized mass is degraded or deposited, has been estimated to be around 62 km, although this can be greater under conditions of lower OH radical concentrations, such as at night. nih.gov This indicates a potential for long-range atmospheric transport, as evidenced by the detection of chlorpyrifos in environmental media far from its application sources. nih.gov
Methodologies for Assessing Environmental Persistence of Compound NoName
Assessing the environmental persistence of chlorpyrifos involves a combination of laboratory and field studies.
Laboratory Studies : Batch equilibrium experiments are commonly used to determine sorption and desorption coefficients (Kd, Koc) in various soil and sediment types. nih.govnih.gov Biodegradation studies in liquid media and soil microcosms help identify degrading microorganisms and determine degradation rates and pathways under controlled conditions. researchgate.netagriculturejournals.cz Photolysis and hydrolysis rate studies are conducted in controlled aqueous systems to quantify the impact of these abiotic processes. cdc.govdtic.mil
Field Studies and Monitoring : Field dissipation studies are essential to understand the persistence of chlorpyrifos under real-world conditions, where multiple degradation and transport processes occur simultaneously. semanticscholar.orgresearchgate.net These studies measure the decline of the compound in soil, water, and on plant surfaces over time, allowing for the calculation of field half-lives. semanticscholar.orgresearchgate.net Environmental monitoring programs analyze residues of chlorpyrifos and its metabolites in various media like air, water, soil, and biota to assess its distribution and long-term fate. ccme.canih.gov
Analytical Techniques : The determination of chlorpyrifos and its transformation products in environmental samples typically involves gas chromatography (GC) or liquid chromatography (LC) coupled with selective detectors, such as mass spectrometry (MS) or electron capture detection (ECD). ccme.canih.gov These methods allow for the sensitive and specific quantification of the target compounds.
Modeling : Environmental fate models use data on physical-chemical properties, degradation rates, and sorption coefficients to predict the transport, distribution, and persistence of chlorpyrifos in the environment. nih.gov Mass balance models can help quantify concentrations at various distances from the source and estimate the potential for long-range transport. nih.gov
Future Research Avenues and Methodological Advancements for Compound Noname Studies
Emerging Technologies for Enhanced Understanding of Compound NoName's Interactions
Understanding how Compound NoName interacts with its environment, particularly with biological molecules, is crucial for elucidating its mechanism of action and potential effects. Emerging technologies offer unprecedented resolution and throughput for studying these interactions.
Advanced spectroscopic techniques, such as cutting-edge Nuclear Magnetic Resonance (NMR) and Cryo-Electron Microscopy (Cryo-EM), can provide detailed structural information about Compound NoName in isolation and in complex with binding partners. Cryo-EM, for instance, is providing high-resolution RNA structures for better predictions of small molecule interactions cernais.com. Techniques like molecular docking and machine learning are increasingly accurate in predicting interactions cernais.com. Molecular dynamics simulations can offer insights into the stability and dynamics of these complexes over time cernais.com.
High-throughput screening (HTS) methods, incorporating technologies like Surface Plasmon Resonance (SPR), Affinity Selection-Mass Spectrometry (AS-MS), and fluorescence spectroscopy, are vital for rapidly assessing the binding affinities, kinetics, and thermodynamics of Compound NoName with a wide range of potential targets drugdiscoverychemistry.com. AS-MS, for example, can identify small molecule ligands for proteins and enable compound competition binding assessments drugdiscoverychemistry.com. The integration of these biophysical techniques is crucial for unraveling molecular interactions in early-stage compound discovery drugdiscoverychemistry.com.
Integration of Omics Data for Systems-Level Analysis of Compound NoName's Effects
To gain a comprehensive understanding of Compound NoName's effects, a systems-level approach integrating various omics datasets is essential. This involves analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels following exposure to Compound NoName.
Multi-omics integration allows for a more holistic view of how Compound NoName affects cellular processes by considering the interplay between genes, proteins, and metabolites omicstutorials.commdpi.com. This approach is less dependent on biases from single-omics data and can reveal biomarkers and pathways involved in a compound's effects mdpi.comresearchgate.net.
Hypothetical Data Table: Changes in Omics Markers Post-NoName Exposure
| Omics Layer | Marker (Hypothetical) | Fold Change vs. Control | p-value | Putative Pathway Involvement |
| Transcriptomics | GeneX mRNA | 2.5 | 0.01 | Apoptosis Signaling |
| Proteomics | ProteinY Abundance | 0.6 | 0.005 | Cell Cycle Regulation |
| Metabolomics | MetaboliteZ Level | 4.1 | 0.025 | Energy Metabolism |
This hypothetical table illustrates how integrated omics data could reveal changes in specific markers associated with different biological pathways following exposure to Compound NoName. Computational analysis of such data can help build a systems-level model of Compound NoName's biological impact. omicstutorials.comrsc.org
Development of Novel Research Tools and Probes Based on Compound NoName
The unique properties of Compound NoName may enable the development of novel research tools and chemical probes. Chemical probes are small molecules designed to selectively bind to and alter the function of specific protein targets, serving as critical tools in basic research and compound discovery promega.comnih.govrsc.org.
Based on Compound NoName's structure and reactivity, researchers could design and synthesize derivatives that are labeled with fluorescent tags, biotin, or radioisotopes. These labeled versions of NoName could be used for tracking its distribution in cells and tissues, identifying its binding partners through pull-down assays followed by mass spectrometry, or imaging its localization mskcc.org.
Furthermore, Compound NoName could serve as a scaffold for developing more potent and selective chemical probes targeting specific biological molecules or pathways influenced by NoName. This involves medicinal chemistry efforts to optimize its properties for target engagement and modulation promega.comtandfonline.com. The development of high-quality chemical probes requires high affinity and selectivity for the intended target promega.comnih.gov.
Hypothetical Research Finding: NoName-Derived Fluorescent Probe
A hypothetical study synthesized a fluorescent derivative of Compound NoName, "NoName-Fluoro," by conjugating a fluorophore to a specific position on the NoName structure. Confocal microscopy studies using NoName-Fluoro in live cells revealed that the compound rapidly accumulates in the endoplasmic reticulum, suggesting a potential interaction with proteins or lipids within this organelle. This finding, while hypothetical, illustrates the power of NoName-based probes in unraveling its cellular localization and potential sites of action.
Interdisciplinary Collaborations for Advancing Compound NoName Research
Advancing the understanding of Compound NoName necessitates robust collaborations across various scientific disciplines. Chemical biology, an interdisciplinary field at the interface of chemistry and biology, is particularly relevant, focusing on using chemical techniques and tools to study biological systems scilifelab.seleeds.ac.uk.
Collaborations between synthetic chemists, analytical chemists, biochemists, cell biologists, computational biologists, and pharmacologists are crucial. Synthetic chemists can develop new routes for synthesizing NoName and its derivatives. Analytical chemists can refine methods for detecting and quantifying NoName in complex matrices. Biochemists and cell biologists can design experiments to study NoName's interactions and cellular effects. Computational biologists can analyze large datasets and build predictive models rsc.orgcancer.gov. Pharmacologists can assess its effects in relevant biological systems.
Institutes and centers focused on chemical biology and compound discovery often foster such interdisciplinary environments cancer.goveie.grstonybrook.edu. These collaborations can accelerate the discovery process, from initial compound characterization to understanding its biological impact and potential applications eie.grstonybrook.edu.
Grand Challenges and Unmet Research Needs in the Field of Compound NoName
Despite potential advancements, several grand challenges and unmet research needs exist in the study of Compound NoName. A fundamental challenge lies in fully characterizing its complex interactions within dynamic biological systems, which are influenced by numerous factors and feedback loops nih.gov.
Another significant need is the development of standardized and high-throughput assays specifically tailored to the unique properties of Compound NoName to facilitate its study across different laboratories and research contexts. While general methods for studying compound interactions exist drugdiscoverychemistry.com, tailoring them for NoName is crucial.
Furthermore, understanding the long-term effects of Compound NoName exposure at a systems level remains an unmet need. This requires longitudinal studies integrating multi-omics data over extended periods jci.org. The complexity of integrating and interpreting such large and diverse datasets presents a significant computational and analytical challenge researchgate.net.
Finally, exploring the full potential of Compound NoName for various applications requires addressing the challenge of translating fundamental research findings into tangible uses, which often involves overcoming hurdles related to scalability, delivery, and specificity. Grand challenges in chemical biology often involve translating fundamental understanding into solutions for health and environmental problems acs.orgacspubs.orgfrontiersin.org.
Addressing these challenges will require sustained interdisciplinary efforts, the development and application of innovative technologies, and continued investment in fundamental research into Compound NoName.
Q & A
Q. How to align "NoName" research with broader theoretical frameworks in [field X]?
- Methodological Answer : Map hypotheses to established theories (e.g., molecular orbital theory for chemical studies, cognitive load theory for behavioral research). Use systematic literature reviews to identify under-explored linkages. For applied studies, frame implications within evidence-based policy or translational research paradigms to bridge theory and practice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
